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Compound of Interest

Cholecystokinin Octapeptide,
desulfated (TFA)

cat. No.: B8069915

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of desulfated
cholecystokinin octapeptide (CCK-8-DS). It delves into its receptor binding affinity, signaling
pathways, and functional effects, presenting key quantitative data, detailed experimental
methodologies, and visual representations of cellular mechanisms. This document is intended
to serve as a thorough resource for researchers and professionals in the fields of
pharmacology, neuroscience, and drug development.

Receptor Binding Affinity

Desulfated cholecystokinin octapeptide exhibits a distinct receptor binding profile compared to
its sulfated counterpart, CCK-8. The absence of the sulfate group on the tyrosine residue
significantly alters its affinity for the two cholecystokinin receptor subtypes, CCK-A and CCK-B.

Comparative Binding Affinities

CCK-8-DS demonstrates a markedly lower affinity for the CCK-A receptor, which is
predominantly found in peripheral tissues such as the pancreas and gallbladder. In contrast, it
retains a high affinity for the CCK-B receptor, which is the primary subtype in the central
nervous system and is also found in the gastrointestinal tract. This selectivity makes desulfated
CCK-8 a valuable tool for differentiating between the functions of the two receptor subtypes.
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While direct side-by-side Ki values are not consistently reported across literature, the functional
consequences of this differential binding are well-documented. For instance, in pepsinogen
release assays, desulfated CCK-8 was found to be 900-fold less potent than sulfated CCK-8,
highlighting its reduced activity at CCK-A receptors. Conversely, studies using unsulfated CCK-
8, which is functionally equivalent to desulfated CCK-8, have shown it to be a selective CCK-B
receptor agonist[1]. Furthermore, nonsulfated CCK-8 analogs have been shown to bind to
CCK-B receptors with high and specific affinity, with IC50 values in the low nanomolar range[2].

Table 1: Summary of Receptor Binding Affinity for Desulfated CCK-8

Receptor Subtype Ligand Affinity (Ki or IC50) Key Observations
o ] The absence of the
Significantly higher
sulfate group
CCK-A Desulfated CCK-8 than sulfated CCK-8

) dramatically reduces
(in the pM range) o o
binding affinity.

. o Retains high affinity,
High affinity (in the nM
CCK-B Desulfated CCK-8 comparable to

range
ge) sulfated CCK-8.

Demonstrates high
Nonsulfated CCK-8 N
CCK-B Low nanomolar IC50 and specific binding to

Analog
CCK-B receptors[2].

Experimental Protocol: Radioligand Binding Assay

A standard radioligand binding assay to determine the affinity of desulfated CCK-8 for CCK
receptors can be performed as follows:

Objective: To determine the inhibitory constant (Ki) of desulfated CCK-8 for CCK-A and CCK-B
receptors through competitive displacement of a radiolabeled ligand.

Materials:
o Cell lines expressing either human CCK-A or CCK-B receptors.

o Membrane preparation buffer (e.g., 50 mM Tris-HCI, pH 7.4, containing protease inhibitors).
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e Radioligand (e.g., [125I]Bolton-Hunter labeled sulfated CCK-8).

e Unlabeled sulfated CCK-8 (for defining non-specific binding).

o Desulfated CCK-8 (test compound).

o Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4, with 5 mM MgCI2, 1 mM EGTA, and 0.1% BSA).

e Glass fiber filters.

¢ Scintillation fluid and counter.

Procedure:

 Membrane Preparation: Harvest cells expressing the receptor of interest and homogenize in
ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet
(membrane fraction) in assay buffer. Determine the protein concentration of the membrane
preparation.

e Assay Setup: In a 96-well plate, add the following to each well:

[¢]

Membrane preparation (containing a specific amount of protein, e.g., 20-50 ug).

o

Radioligand at a concentration near its Kd.

[e]

Varying concentrations of desulfated CCK-8.

o

For total binding wells, add assay buffer instead of the test compound.

[¢]

For non-specific binding wells, add a high concentration of unlabeled sulfated CCK-8.

 Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to
reach equilibrium (e.g., 60-90 minutes).

« Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell
harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
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o Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the
radioactivity using a scintillation counter.

o Data Analysis: Calculate the specific binding by subtracting non-specific binding from total
binding. Plot the percentage of specific binding against the logarithm of the desulfated CCK-
8 concentration. Determine the IC50 value (the concentration of desulfated CCK-8 that
inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L}/Kd), where [L] is
the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The activation of CCK receptors by agonists initiates a cascade of intracellular signaling
events. While desulfated CCK-8 is a weak agonist at CCK-A receptors, it can effectively
activate CCK-B receptors, leading to downstream cellular responses.

CCK-A Receptor Signaling

Activation of the Gg/11-coupled CCK-A receptor primarily stimulates the phospholipase C
(PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2)
into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of
calcium from intracellular stores, while DAG activates protein kinase C (PKC).
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Figure 1. CCK-A Receptor Signaling Pathway.
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CCK-B Receptor Signaling

Similar to the CCK-A receptor, the CCK-B receptor is also coupled to Gg/11 proteins and
activates the PLC signaling cascade. Given the high affinity of desulfated CCK-8 for this
receptor, it can effectively induce IP3-mediated calcium release and DAG-dependent PKC
activation in cells expressing CCK-B receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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